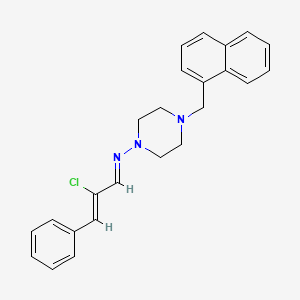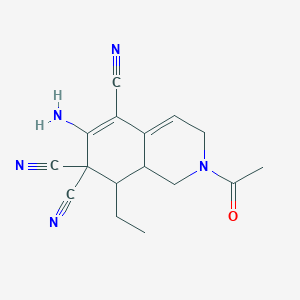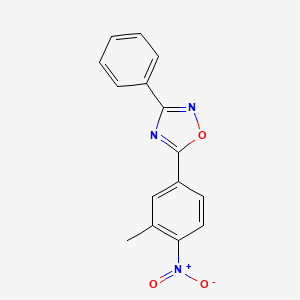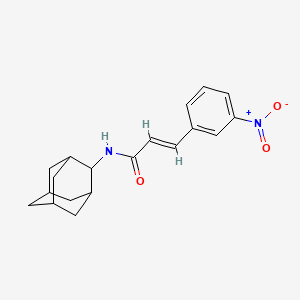![molecular formula C16H22N4O6S3 B5562093 N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)
N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of sulfonamide and phenylsulfonyl compounds is pivotal in the field of organic chemistry due to their diverse applications and properties. Such compounds have been extensively explored for their reactivity, synthesis methodologies, molecular structures, and potential applications in various domains.
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions, including Michael donor/acceptor synthesis for fused cyclopentenes, and the use of dienes in organic synthesis for preparing alkyl- and aryl-substituted norbornadienes via Diels-Alder cycloaddition (Padwa et al., 1996; Azzena et al., 1989).
Molecular Structure Analysis
The molecular structures of sulfonamide derivatives reveal significant electron delocalization and bond angle variations around sulfur and nitrogen atoms, contributing to their unique properties and reactivity (Haas et al., 1996).
Chemical Reactions and Properties
Sulfonamide and phenylsulfonyl compounds participate in diverse chemical reactions, including cycloaddition reactions with aryl imines, yielding high yields of N-alkyl-3,5-bis(phenylsulfonyl)-1,2,5,6-tetrahydropyridines (Padwa et al., 1991).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, molecular weight, and thermal stability, are crucial for their application in polymer synthesis and materials science. Studies have shown that such compounds exhibit high molecular weight and thermal stability, making them suitable for polymer applications (Jikei et al., 1992).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, oxidation states, and redox properties, are essential for understanding the applications of sulfonamide and phenylsulfonyl compounds. For instance, the oxidation and methylation of phosphorus atoms in bis(dimesitylphosphino) compounds have been studied for their redox properties (Sasaki et al., 1999).
科学的研究の応用
Electrochemical and Chemical Synthesis
Research has explored the synthesis of different types of sulfonamide and disulfonamide derivatives through both electrochemical and chemical processes. For instance, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids can yield N,N-diarylsulfonyl derivatives. This method offers an eco-friendly and efficient approach to synthesizing such complex organosulfur compounds, highlighting the potential for innovative applications in various fields, including materials science and pharmaceuticals (Khazalpour & Nematollahi, 2015).
Monodesulfonylation Reactions
The selective monodesulfonylation of N,N-disulfonylarylamines, including N,N-bis(phenylsulfonyl)- derivatives, has been achieved using tetrabutylammonium fluoride. This reaction proceeds under mild conditions, leading to the formation of N-monosulfonylarylamines. This process is significant for the selective modification of sulfonamide derivatives, which could be crucial for developing new materials or pharmaceutical compounds (Yasuhara et al., 1999).
Structural Analysis of Sulfonamide Derivatives
Structural analysis and synthesis of various sulfonamide derivatives, including those related to the phenylsulfonyl group, have been conducted to understand their chemical properties better and explore potential applications. For example, the synthesis and structural analysis of 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diynes have been performed, shedding light on the resonance contributions and molecular packing in the solid state. Such studies are fundamental in designing new materials with specific electronic or optical properties (Rodríguez et al., 2001).
Polymerization and Material Science Applications
Sulfonamide derivatives, particularly those incorporating N,N-dimethyl groups, have been utilized in the polymerization of acrylamides and the synthesis of polymeric materials. For example, the stereospecific anionic polymerization of N,N-dialkylacrylamides has been explored, leading to polymers with varied configurations. This research is crucial for developing new polymeric materials with tailored properties for applications in biotechnology, coatings, and adhesives (Kobayashi et al., 1999).
特性
IUPAC Name |
2-(benzenesulfonyl)-1,4-bis(dimethylsulfamoylamino)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O6S3/c1-19(2)28(23,24)17-13-10-11-15(18-29(25,26)20(3)4)16(12-13)27(21,22)14-8-6-5-7-9-14/h5-12,17-18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWBWFYKMWYFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC(=C(C=C1)NS(=O)(=O)N(C)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'''-[2-(phenylsulfonyl)benzene-1,4-diyl]bis(N,N-dimethylsulfuric diamide) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5562019.png)
![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5562022.png)
![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)
![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methoxypropanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562055.png)
![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)
![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)
![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5562086.png)
![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)


![methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5562113.png)
